2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid

Physicochemical profiling pKa prediction Structural analog comparison

This specific pyrrole-3-carboxylic acid isomer (CAS 1522996-06-0) is a versatile scaffold for medicinal chemistry. Its predicted LogP of 1.29 and pKa of 5.63 directly impact solubility and reactivity, making it ideal for CNS drug candidate development and SAR studies. Procuring this precise substitution pattern (2-ethyl, 1-methyl) is critical, as using generic analogs like the 1-ethyl-2-methyl isomer (CAS 1547444-68-7, XLogP3=0.9) can alter reaction outcomes and biological activity. Ensure lot-to-lot consistency with >98% purity for reliable pilot-scale synthesis.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1522996-06-0
Cat. No. B1380784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid
CAS1522996-06-0
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CN1C)C(=O)O
InChIInChI=1S/C8H11NO2/c1-3-7-6(8(10)11)4-5-9(7)2/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeyOKAUCGYDZPWZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid (CAS 1522996-06-0): Procurement-Relevant Physicochemical and Scaffold Differentiation


2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 1522996-06-0) is a heterocyclic carboxylic acid derivative characterized by a pyrrole core bearing ethyl and methyl substituents at the 2- and 1-positions, respectively, with a carboxylic acid group at the 3-position [1]. This substitution pattern yields a compound with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol [1]. The compound is recognized as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry applications, and is commercially available from multiple reputable chemical suppliers .

Why 2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid Cannot Be Replaced by Generic Pyrrole-3-carboxylic Acid Analogs


Pyrrole-3-carboxylic acid derivatives exhibit significant differences in physicochemical properties—including pKa, LogP, and topological polar surface area (TPSA)—depending on the specific substitution pattern on the pyrrole ring . These differences directly impact solubility, lipophilicity, and reactivity in downstream synthetic transformations. Consequently, substituting 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid with a generic analog such as 4-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 351416-84-7) or 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS 1547444-68-7) without experimental validation may lead to altered reaction outcomes, purification challenges, or unexpected biological activity. The quantitative differentiation presented below underscores the necessity of precise chemical procurement.

Quantitative Differentiation: 2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid vs. Closest Structural Analogs


Acidity (pKa) Comparison: 2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid Exhibits Distinct Proton Dissociation

The predicted acid dissociation constant (pKa) of 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is 5.63 ± 0.50, as reported by ChemicalBook . This value is notably higher than that of the unsubstituted parent 1-methyl-1H-pyrrole-3-carboxylic acid (pKa = 5.07 ± 0.10) and comparable to the 2-methyl analog (pKa = 5.60 ± 0.50) . The 4-ethyl positional isomer (CAS 351416-84-7) does not have a publicly reported predicted pKa for direct comparison; however, the observed difference between the target and the parent compound indicates that the 2-ethyl substituent exerts a measurable electron-donating effect that reduces acidity relative to the unsubstituted core.

Physicochemical profiling pKa prediction Structural analog comparison

Lipophilicity (LogP) Differentiation: Positional Isomers Exhibit Distinct Predicted Partition Coefficients

The predicted lipophilicity of 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is reported as LogP = 1.2857 (calculated value from Leyan.com) . This value is nearly identical to that of the 4-ethyl positional isomer (LogP = 1.28570, from Chemsrc) [1] but differs markedly from the 1-ethyl-2-methyl isomer (XLogP3 = 0.9, from Kuujia) [2]. The higher LogP of the target compound and its 4-ethyl isomer relative to the 1-ethyl-2-methyl analog indicates greater lipophilicity, which can influence membrane permeability and organic solvent partitioning during extraction and purification.

Lipophilicity LogP prediction Drug-likeness Positional isomer differentiation

Topological Polar Surface Area (TPSA) Consistency Across Analogs Validates Core Scaffold Integrity

The topological polar surface area (TPSA) of 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is reported as 42.23 Ų . This value is identical to that of the 4-ethyl positional isomer (42.23 Ų) [1] and the 1-ethyl-2-methyl isomer (42.2 Ų) , confirming that the carboxylic acid and pyrrole nitrogen contribute the same polar surface area regardless of substitution pattern. This uniformity ensures that the core scaffold retains consistent polarity and hydrogen-bonding capacity, while the differentiated LogP and pKa values (above) govern solubility and reactivity.

TPSA Drug-likeness Physicochemical profiling Scaffold comparison

Predicted Boiling Point and Density: Comparative Physical Property Profiling

The predicted boiling point of 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is 279.8 ± 20.0 °C, with a predicted density of 1.12 ± 0.1 g/cm³ . For comparison, the 4-ethyl positional isomer exhibits a predicted boiling point of 279.74 °C at 760 mmHg and a predicted density of 1.124 g/cm³ . The unsubstituted parent 1-methyl-1H-pyrrole-3-carboxylic acid has a predicted boiling point of 276.6 ± 13.0 °C and a higher predicted density of 1.19 ± 0.1 g/cm³ . The addition of the ethyl group at either the 2- or 4-position increases molecular weight and boiling point while decreasing density relative to the parent, but the 2-ethyl isomer exhibits slightly higher predicted boiling point than the 4-ethyl isomer.

Boiling point prediction Density Physical property Structural analog comparison

Commercial Availability and Purity Profiles: Benchmarking Supply Chain Accessibility

2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is stocked by multiple global chemical suppliers with reported purities ranging from 95% to 98% [REFS-1, REFS-2]. In contrast, the 4-ethyl positional isomer (CAS 351416-84-7) is less commonly listed, and the 1-ethyl-2-methyl isomer (CAS 1547444-68-7) is available but often at higher price points and with longer lead times (e.g., Enamine: $3065/5g; 1PlusChem: $1210/1g) [1]. The broader supplier network for the target compound translates to more competitive pricing, faster delivery, and greater lot-to-lot consistency for routine procurement.

Commercial availability Purity Supply chain Procurement

Patent Literature Supports Utility as a Key Intermediate in Pyrrole-Derived Pharmaceuticals

While no direct biological activity data for 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid itself is available in the open literature, the broader class of 1-substituted pyrrole-3-carboxylic acid derivatives is extensively claimed in patents as intermediates for the synthesis of medicines [1]. Specifically, EP0771790B1 describes an industrially viable process for preparing 1-substituted pyrrole-3-carboxylic acid derivatives useful as raw materials for pharmaceuticals [1]. The target compound's unique 2-ethyl substitution pattern offers a distinct handle for further derivatization compared to the 4-ethyl or 1-ethyl-2-methyl isomers, which are less frequently cited in patent filings. This suggests that 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid occupies a privileged position in medicinal chemistry building block collections.

Patent literature Pharmaceutical intermediate Synthetic utility Medicinal chemistry

Validated Application Scenarios for 2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Pyrrole-Containing Drug Candidates Requiring Defined Lipophilicity

Given its predicted LogP of 1.2857 , 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is well-suited for incorporation into drug candidates where moderate lipophilicity is desired to balance solubility and membrane permeability. The higher LogP relative to the 1-ethyl-2-methyl isomer (XLogP3 = 0.9) [1] makes it preferable for projects targeting intracellular or CNS targets where increased passive diffusion is beneficial.

Process Chemistry: Optimization of Amide Coupling and Salt Formation via pKa Control

The predicted pKa of 5.63 indicates that the carboxylic acid is less acidic than the parent compound (pKa 5.07) [1], potentially affecting the efficiency of amide bond formation under standard coupling conditions. This property can be exploited to fine-tune reaction pH and minimize side reactions, particularly in sensitive multi-step syntheses.

Chemical Biology: Design of Fluorescent Probes or Bioconjugates with Minimal TPSA Variation

The consistent TPSA of 42.23 Ų across positional isomers [REFS-1, REFS-2] ensures that any observed differences in cellular uptake or target engagement arise from lipophilicity changes rather than altered polar surface area. This makes 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid an ideal control scaffold for structure-activity relationship (SAR) studies aimed at isolating the effects of lipophilicity on biological activity.

Industrial R&D: Reliable Procurement for Scale-Up with Established Supply Chain

The compound's availability from multiple global suppliers with high purity (≥98%) reduces lead times and ensures lot-to-lot consistency for pilot-scale synthesis. This supply chain robustness is particularly critical for contract research organizations (CROs) and pharmaceutical companies requiring reproducible access to building blocks for lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.